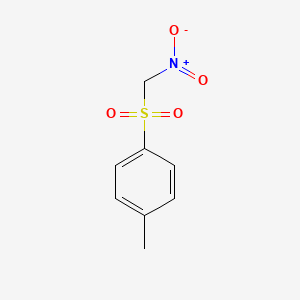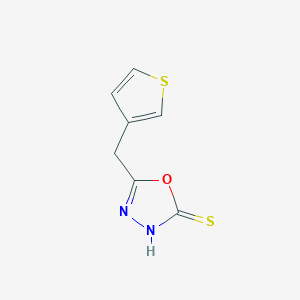![molecular formula C21H14BrF12NO B1621572 N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide CAS No. 680579-72-0](/img/structure/B1621572.png)
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide
Overview
Description
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-di(trifluoromethyl)benzaldehyde: This intermediate is synthesized through the trifluoromethylation of benzaldehyde.
Formation of N1-di[3,5-di(trifluoromethyl)phenyl]methylamine: The benzaldehyde derivative is then reacted with an amine to form the corresponding amine.
Bromination: The final step involves the bromination of the butanamide moiety to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride are commonly used under controlled conditions.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis results in the formation of acids and amines.
Scientific Research Applications
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It is utilized in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance its ability to interact with hydrophobic regions of proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom can also participate in halogen bonding, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in hydrogen-bonding catalysis.
3,5-Di(trifluoromethyl)phenyl(cyano)iodonium triflate: Used as a thiophile in glycosylation reactions.
Uniqueness
N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide stands out due to its unique combination of trifluoromethyl groups and a bromobutanamide moiety, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-3-bromobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrF12NO/c1-9(22)2-16(36)35-17(10-3-12(18(23,24)25)7-13(4-10)19(26,27)28)11-5-14(20(29,30)31)8-15(6-11)21(32,33)34/h3-9,17H,2H2,1H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNJPEGIXLDMAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrF12NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381614 | |
| Record name | N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
680579-72-0 | |
| Record name | N1-di[3,5-di(trifluoromethyl)phenyl]methyl-3-bromobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1621492.png)
![Ethyl 3-cyano-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1621494.png)
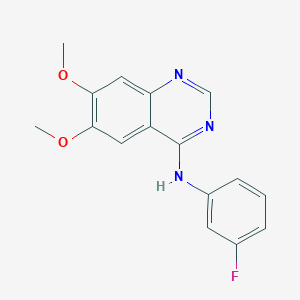
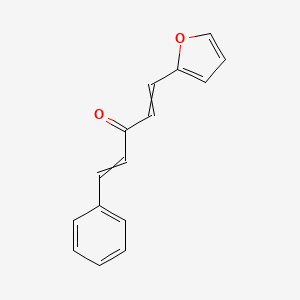
![1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene](/img/structure/B1621497.png)

![2-Ethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1621500.png)

![4-[(4-Chlorophenyl)methoxy]benzonitrile](/img/structure/B1621502.png)
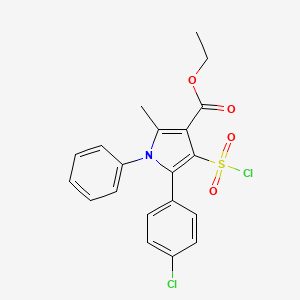

![8-Phenyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium-3-olate](/img/structure/B1621509.png)
